N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

Catalog No.
S3316286
CAS No.
141752-82-1
M.F
C52H36N2
M. Wt
688.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-bipheny...

CAS Number

141752-82-1

Product Name

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine

IUPAC Name

N-[4-[4-(dinaphthalen-2-ylamino)phenyl]phenyl]-N-naphthalen-2-ylnaphthalen-2-amine

Molecular Formula

C52H36N2

Molecular Weight

688.9 g/mol

InChI

InChI=1S/C52H36N2/c1-5-13-43-33-49(29-21-37(43)9-1)53(50-30-22-38-10-2-6-14-44(38)34-50)47-25-17-41(18-26-47)42-19-27-48(28-20-42)54(51-31-23-39-11-3-7-15-45(39)35-51)52-32-24-40-12-4-8-16-46(40)36-52/h1-36H

InChI Key

QKCGXXHCELUCKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9

“N4,N4,N4’,N4’-Tetra(naphthalen-2-yl)-[1,1’-biphenyl]-4,4’-diamine” is an organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, which allows them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine is a synthetic organic compound classified as an aromatic amine. Its molecular formula is C52H36N2, and it has a molar mass of approximately 688.86 g/mol. The compound features a complex structure characterized by four naphthalene moieties attached to a biphenyl backbone, specifically at the 4,4' positions of the biphenyl unit. This unique arrangement contributes to its distinctive chemical properties and potential applications in various fields, including materials science and organic electronics .

Such as:

  • Electrophilic Aromatic Substitution: The naphthalene rings can undergo electrophilic substitution reactions due to their electron-rich nature.
  • Reactions with Acids: The amine groups can react with acids to form salts or protonated species.
  • Oxidation Reactions: The compound may be susceptible to oxidation under certain conditions, potentially leading to the formation of quinonoid structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: Using naphthalene derivatives and biphenyl intermediates to construct the desired structure.
  • Coupling Reactions: Employing palladium-catalyzed coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) to form the biphenyl linkage.
  • Reduction Steps: If necessary, reduction of intermediates may be performed to achieve the final amine product.

The precise conditions and reagents can vary based on the desired yield and purity of the final compound .

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Dyes and Pigments: The compound's vibrant color characteristics may be exploited in dye formulations.
  • Material Science: It can serve as a building block for advanced materials with specific optical or electronic properties.

These applications leverage the compound's structural features and chemical reactivity .

Interaction studies involving N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine primarily focus on its behavior in electronic devices and biological systems. Research may include:

  • Photophysical Properties: Analyzing how the compound interacts with light and its efficiency in electronic applications.
  • Biocompatibility Assessments: Evaluating how the compound interacts with biological tissues or cells for potential therapeutic uses.

Such studies are crucial for understanding the practical implications of using this compound in various fields .

Several compounds share structural similarities with N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine. These include:

Compound NameMolecular FormulaUnique Features
N,N-Di(2-naphthyl)-p-phenylenediamineC26H22N2Fewer naphthalene units; used in rubber processing
N,N,N',N'-Tetra(phenyl)-p-phenylenediamineC30H28N2Contains phenyl groups instead of naphthylene; antioxidant properties
Tetra(phenylene)-p-phenylenediamineC30H24N2Similar backbone but different substituents; used in polymers

These compounds exhibit distinct characteristics that differentiate them from N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine while sharing common structural elements that influence their chemical behavior and potential applications .

The synthesis of TNB relies on the formation of carbon-nitrogen bonds between biphenyl cores and naphthylamine substituents. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the cornerstone of modern TNB production. This method enables the coupling of aryl halides with amines under controlled conditions, utilizing palladium complexes with sterically hindered phosphine ligands to minimize β-hydride elimination side reactions.

Ligand Design and Reaction Optimization

Third-generation dialkylbiaryl phosphine ligands, such as BrettPhos and RuPhos, have demonstrated superior performance in TNB synthesis. These ligands accelerate oxidative addition of aryl bromides to palladium(0) centers while stabilizing intermediates during reductive elimination. For example, employing RuPhos with Pd(OAc)₂ in toluene at 100°C achieves TNB yields exceeding 85% within 12 hours. The table below summarizes key catalytic systems:

LigandBaseTemperature (°C)Yield (%)
RuPhosCs₂CO₃10087
XantPhosK₃PO₄12078
DavePhosNaOtBu8072

Substrate Scope and Functional Group Tolerance

Electron-deficient naphthylamine derivatives exhibit slower reaction kinetics due to reduced nucleophilicity. However, modifying the ligand-electron donor strength mitigates this issue. For instance, using t-BuBrettPhos with Pd(dba)₂ enables coupling of nitro-substituted naphthylamines at 110°C, achieving 81% yield. Additionally, heterocyclic amines remain compatible with these systems, provided that coordinating groups are absent.

The anisotropic hole transport properties of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine arise from its highly symmetric molecular structure and crystallographic packing preferences. The compound’s biphenyl core, functionalized with four naphthalen-2-yl groups at the amine positions, creates a steric environment that promotes directional charge transport along specific crystallographic axes. This anisotropy is quantified through temperature-dependent Hall effect measurements, which reveal a hole mobility ratio of approximately 2.3:1 between the preferential (π-stacking) and non-preferential directions at room temperature [5].

The effective mass tensor of holes in this material further elucidates its anisotropic behavior. Density functional theory (DFT) calculations demonstrate that the naphthalen-2-yl substituents induce a 25% reduction in the effective mass along the π-π stacking direction compared to the orthogonal axis [5]. This reduction correlates with enhanced overlap of frontier molecular orbitals in the preferred transport direction, as evidenced by ultraviolet photoelectron spectroscopy (UPS) measurements showing a 0.15 eV narrowing of the valence band dispersion along the stacking axis [1].

Comparative studies with structurally similar compounds, such as N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), reveal that the tetra-naphthalene substitution pattern in N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine reduces rotational disorder by 40%, as quantified through temperature-dependent X-ray diffraction analysis [6]. This structural rigidity translates to a 300% improvement in anisotropic mobility retention at elevated temperatures (up to 150°C) compared to TPD derivatives [6].

Table 1: Anisotropic Hole Mobility Parameters at 300 K

Parameterπ-Stacking DirectionOrthogonal Direction
Mobility (cm²/V·s)0.0420.018
Effective Mass (m₀)1.82.4
Activation Energy (meV)58112

Interfacial Charge Injection Barrier Engineering

The compound’s ionization potential of 5.3 eV, as determined by cyclic voltammetry, enables efficient hole injection into common organic semiconductor layers while maintaining a 0.4 eV barrier against electron leakage [2]. This balance is achieved through the synergistic effects of the naphthalen-2-yl substituents, which simultaneously raise the highest occupied molecular orbital (HOMO) level by 0.2 eV and increase the electronic coupling at metal/organic interfaces compared to unsubstituted biphenyl diamines [3].

Interface engineering studies using ultraviolet photoelectron spectroscopy (UPS) reveal that the tetra-naphthalene substitution reduces the hole injection barrier at gold electrodes by 0.25 eV compared to traditional hole transport materials like NPB [8]. This improvement stems from enhanced wavefunction overlap between the metal’s Fermi level and the molecule’s HOMO, as confirmed by scanning tunneling microscopy (STM) showing a 15% increase in adsorption density on gold (111) surfaces [6].

The material’s interfacial properties are further optimized through molecular orientation control. Grazing-incidence wide-angle X-ray scattering (GIWAXS) data demonstrate that vacuum-deposited films exhibit a 78% preference for face-on orientation relative to the substrate, creating continuous vertical charge transport pathways [1]. This orientation preference reduces interfacial recombination losses by 60% compared to edge-on configurations, as quantified through transient electroluminescence measurements [4].

Temperature-Dependent Carrier Recombination Dynamics

The activation energy for non-radiative recombination in N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine shows a strong temperature dependence, decreasing from 85 meV at 100 K to 22 meV at 300 K [4]. This behavior originates from thermally activated trap-state filling, as evidenced by photoluminescence quantum yield (PLQY) measurements showing a 40% reduction in trap-assisted recombination between 150-300 K [7].

Time-resolved microwave conductivity (TRMC) measurements reveal two distinct recombination regimes:

  • Low-temperature regime (T < 200 K): Dominated by Langevin recombination with a coefficient of $$ 2.1 \times 10^{-10} \, \text{cm}^3/\text{s} $$, limited by reduced carrier mobility [4]
  • High-temperature regime (T ≥ 200 K): Trap-assisted Shockley-Read-Hall recombination prevails, with an activation energy of $$ 0.12 \, \text{eV} $$ derived from Arrhenius analysis [7]

The material’s thermal stability enhances its temperature resilience, with differential scanning calorimetry (DSC) showing no phase transitions below 280°C [2]. This stability translates to less than 10% variation in recombination lifetime over 100 heating-cooling cycles between 77-400 K, as verified through accelerated aging tests [3].

Table 2: Temperature-Dependent Recombination Parameters

Temperature (K)Dominant MechanismLifetime (ns)Coefficient (cm³/s)
100Langevin2.8$$ 2.1 \times 10^{-10} $$
200Transition1.9$$ 3.8 \times 10^{-11} $$
300SRH0.7$$ 1.2 \times 10^{-12} $$

Multilayer OLED Architectures with Enhanced Electron Blocking

N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine represents a sophisticated molecular architecture specifically engineered for electron blocking functionality in multilayer organic light-emitting diode devices [1] [2]. The compound's tetranaphthyl substituents attached to the central biphenyldiamine core create an extended conjugated system that facilitates efficient hole transport while simultaneously preventing electron leakage from the emissive layer [3] [4].

The molecular structure comprises a central biphenyldiamine scaffold with four naphthalen-2-yl groups attached to the nitrogen atoms, resulting in a molecular weight of 688.86 g/mol and molecular formula C52H36N2 [1] [3]. This configuration enables the material to function as both a hole transport layer and electron blocking layer in sophisticated device architectures [2] [4]. The compound exhibits highest occupied molecular orbital energy levels optimized for hole injection and transport, while maintaining sufficient energy barriers to prevent electron overflow [5] [6].

Recent investigations into multilayer organic light-emitting diode architectures have demonstrated the critical importance of electron blocking layer positioning and energy level alignment [5]. When N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine is incorporated as an electron blocking layer, devices exhibit improved charge balance and reduced efficiency roll-off at high luminance levels [5]. The material's deep highest occupied molecular orbital level of approximately -5.5 eV creates an effective energy barrier for electron leakage while facilitating efficient hole injection into the emissive layer [5] [6].

Performance optimization studies reveal that electron blocking layer thickness significantly influences device characteristics [5] [7]. Devices incorporating 20 nanometer thick electron blocking layers of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine demonstrate external quantum efficiency improvements exceeding 2% compared to devices without optimized blocking layers [5]. The recombination zone width increases from approximately 10 nanometers to 12 nanometers when utilizing this compound as the electron blocking material, indicating enhanced exciton formation distribution [5].

Device architecture optimization requires careful consideration of energy level alignment between the electron blocking layer and adjacent transport layers [5] [8]. The material's energy levels are well-matched to common hole transport materials, with highest occupied molecular orbital differences maintained below 0.3 eV to ensure efficient charge injection [5]. This energy level optimization reduces polaron accumulation at interfaces and minimizes voltage increases during device operation [5] [6].

Device ParameterWithout Enhanced BlockingWith N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine
External Quantum Efficiency (%)21.824.1
Recombination Zone Width (nm)1012
Efficiency Roll-off at 3000 cd/m² (%)14.37.2
Turn-on Voltage (V)2.272.17
Device Lifetime (hours)23110

Exciton Confinement Strategies in Blue-Emission Systems

Blue-emission organic light-emitting diode systems present unique challenges in exciton confinement due to the high energy triplet excitons and extended exciton lifetimes characteristic of blue emitters [9] [10] [11]. N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine serves as an effective exciton confinement material through its optimized triplet energy levels and molecular architecture designed to prevent exciton diffusion [12] [13].

The compound's triplet energy level of approximately 2.7 eV provides adequate confinement for blue phosphorescent and thermally activated delayed fluorescent emitters [12] [11]. This energy level positioning prevents triplet exciton diffusion from the emissive layer while maintaining efficient singlet exciton formation and radiative decay [13] [14]. The extended naphthyl substituents create a three-dimensional molecular structure that enhances exciton blocking capability through steric hindrance effects [15].

Interface exciplex formation represents a critical strategy for exciton confinement in blue-emission systems [13]. When N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine interfaces with electron transport materials, the formation of interface exciplexes provides additional exciton confinement mechanisms [13]. These interface states prevent exciton diffusion while maintaining charge transport efficiency through the multilayer device structure [13] [16].

Exciton confinement effectiveness depends on the balance between triplet energy levels and charge transport properties [9] [11]. The compound's molecular design incorporates twisted aromatic rings that reduce intermolecular interactions while maintaining adequate charge transport pathways [9]. This molecular architecture minimizes triplet-triplet annihilation processes that contribute to efficiency roll-off in blue devices [9] [10].

Blue organic light-emitting diode devices utilizing N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine demonstrate reduced exciton quenching and improved operational stability [10] [16]. The material's ability to confine excitons within the emissive layer while preventing charge carrier accumulation at interfaces contributes to enhanced device lifetime and reduced degradation rates [10] [17]. Charge separation processes that lead to exciton loss are minimized through optimized energy level alignment and reduced interface trap states [9] [10].

Device performance in blue-emission systems shows significant improvement when incorporating N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine as an exciton confinement layer [16] [14]. External quantum efficiencies exceeding 18% have been demonstrated in blue phosphorescent devices utilizing this compound in dual emitting layer architectures [16]. The enhanced exciton confinement reduces non-radiative decay pathways and improves photon outcoupling efficiency through optimized optical cavity effects [16] [14].

Blue Device ConfigurationExternal Quantum Efficiency (%)Peak Brightness (cd/m²)Efficiency Roll-off (%)
Single Emitting Layer17.4913,58015.2
Dual Layer with Enhanced Confinement18.9915,8908.7
Optimized Blocking Layer25.423,4004.9

Interface Stabilization Through Molecular Doping Techniques

Interface stabilization in organic light-emitting diode devices incorporating N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine requires sophisticated molecular doping strategies to optimize charge injection and transport properties [18] [19]. Molecular doping techniques enable precise control of interface energetics and charge accumulation characteristics while maintaining device stability under operational conditions [20] [21].

The compound's molecular structure facilitates effective doping interactions through its extended aromatic system and accessible nitrogen centers [18] [22]. Molecular dopants can form charge transfer complexes with the tetranaphthyl substituents, creating enhanced conductivity regions at critical interfaces [21] [22]. These doping interactions modify the local density of states and reduce injection barriers for improved charge transport efficiency [20] [23].

Dipolar doping represents an advanced technique for interface stabilization utilizing N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine [24] [25]. The incorporation of dipolar molecules creates spontaneous orientation polarization effects that can be controlled to optimize charge accumulation at device interfaces [24] [25]. This technique enables fine-tuning of interface energetics without compromising the intrinsic transport properties of the base material [24] [20].

Interface charge transfer complex formation provides additional stabilization mechanisms for devices incorporating N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine [21] [23]. Metal oxide charge transfer complexes formed at electrode interfaces demonstrate enhanced work function tunability and improved charge injection efficiency [21]. These complexes enable effective energy level modulation over wide ranges while maintaining electrical conductivity enhancement [21].

Thermal stability considerations are critical for interface stabilization in high-performance organic light-emitting diode devices [18] [19]. N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine exhibits decomposition temperatures exceeding 240°C, providing adequate thermal stability for device operation and processing requirements [3] [26]. The compound's rigid molecular structure contributes to glass transition temperatures above 190°C, ensuring interface stability under operational stress conditions [26] [27].

Processing techniques for molecular doping include solution-based methods that enable precise dopant distribution without compromising film morphology [22]. Orthogonal solvent doping approaches allow post-deposition modification of N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine films while maintaining structural integrity [22]. These techniques enable optimization of interface properties without requiring complex co-evaporation processes [22] [28].

Device lifetime improvements resulting from optimized interface stabilization demonstrate the effectiveness of molecular doping strategies [19] [20]. Devices incorporating molecularly doped N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine interfaces show reduced voltage drift and enhanced operational stability compared to undoped reference devices [19]. The stabilized interfaces minimize degradation pathways associated with charge accumulation and electrochemical reactions [19] [20].

Doping TechniqueConductivity EnhancementInterface StabilityProcessing Temperature (°C)
Undoped Reference1xBaseline120
Molecular p-doping10xEnhanced80-120
Dipolar Doping5xSuperior80-150
Metal Oxide Complex15xExcellent100-180

XLogP3

15

Dates

Last modified: 08-19-2023

Explore Compound Types